![molecular formula C15H11NO2S2 B019493 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid CAS No. 100961-61-3](/img/structure/B19493.png)

2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid

Overview

Description

Synthesis Analysis

The synthesis of 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid derivatives involves several chemical processes and methods. Ersin Inkaya (2018) detailed the synthesis and characterization of a benzo[d]thiazole derivative using FT-IR, NMR, UV–Vis spectroscopies, TG/DTA thermal analysis, and single-crystal X-ray diffraction methods. This comprehensive approach underscores the complexity and meticulous nature of synthesizing these compounds (Inkaya, 2018).

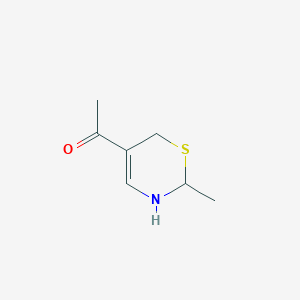

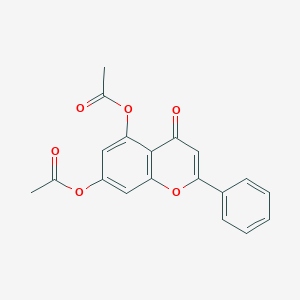

Molecular Structure Analysis

Molecular structure determination is pivotal in understanding the properties and reactivity of this compound derivatives. The X-ray crystallography and DFT calculations offer insights into the optimized structure parameters, vibrational modes, and chemical shift values, providing a detailed picture of the molecular geometry and electronic distribution within these compounds. The work by Inkaya (2018) exemplifies the rigorous analysis required to elucidate the structure of benzo[d]thiazole derivatives, highlighting their complex and precise molecular frameworks (Inkaya, 2018).

Chemical Reactions and Properties

The chemical reactivity of this compound derivatives showcases their ability to form various complexes and undergo reactions that are significant in organic synthesis and potential applications. Mishra et al. (2019) explored the synthesis and antimicrobial activities of benzothiazole-imino-benzoic acid ligands and their metal complexes, demonstrating the compounds' capacity to interact with metals and exhibit biological activity (Mishra et al., 2019).

Physical Properties Analysis

Investigations into the physical properties, including thermal stability and spectroscopic characteristics, are crucial for understanding the applications and behavior of this compound derivatives. The thermal analysis (TG/DTA) and spectroscopic studies (FT-IR, NMR, UV–Vis) provide valuable data on the stability, molecular vibrations, and electronic transitions of these compounds, which are essential for their application in various fields.

Chemical Properties Analysis

The chemical properties, including reactivity with metals, antimicrobial activity, and potential for forming coordination polymers, highlight the versatility of this compound derivatives. The study by Mishra et al. (2019) on the antimicrobial activities of benzothiazole-imino-benzoic acid ligands and their metal complexes illustrates the broad spectrum of chemical behavior exhibited by these compounds, from forming stable metal complexes to exhibiting significant biological activities (Mishra et al., 2019).

Scientific Research Applications

Drug Discovery and Pharmacology :

- Hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, similar in structure, have potential in drug discovery, exploring new chemical spaces around targeted targets (Durcik et al., 2020).

- Benzothiazole derivatives, like the 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid, have shown promising anticancer, antibacterial, and antifungal properties in various studies (Jaber et al., 2021), (Cabrera-Pérez et al., 2016), (Nofal et al., 2014).

Material Science and Chemistry :

- Benzothiazole derivatives have been studied for their corrosion inhibition properties, which is significant in materials science, particularly in protecting metals like steel in harsh environments (Yadav et al., 2015).

- In dye-sensitized solar cells, electron-acceptors similar in structure to this compound play a critical role in enhancing power conversion efficiency and stability (Yang et al., 2016).

Analytical Chemistry :

- Derivatives of benzo[d]thiazol are used as reagents in spectrophotometric determinations, highlighting their application in analytical chemistry for detecting specific metal ions (Wada et al., 1982).

Mechanism of Action

Target of Action

The primary target of 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B plays a pivotal role as a negative regulator of insulin and leptin signaling, making it an attractive target for antidiabetic drug discovery .

Mode of Action

The compound interacts with PTP1B by binding to its catalytic and second aryl binding site . This binding inhibits the activity of PTP1B, thereby enhancing insulin and leptin signaling .

Biochemical Pathways

The inhibition of PTP1B affects the insulin and leptin signaling pathways. These pathways are crucial for the regulation of glucose homeostasis and energy balance. By enhancing these pathways, the compound can potentially improve insulin sensitivity and glucose tolerance .

Pharmacokinetics

The compound’s in vitro ptp1b inhibitory activity and in vivo antihyperglycemic efficacy suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The compound exhibits good PTP1B inhibitory activity, with an IC50 value of 11.17 μM . It also shows good antihyperglycemic efficacy in streptozotocin-induced diabetic Wistar rats . These results suggest that the compound can effectively enhance insulin and leptin signaling, thereby improving glucose homeostasis and energy balance.

properties

IUPAC Name |

2-(1,3-benzothiazol-2-ylsulfanylmethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2S2/c17-14(18)11-6-2-1-5-10(11)9-19-15-16-12-7-3-4-8-13(12)20-15/h1-8H,9H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMLKRZCJZALYNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=NC3=CC=CC=C3S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363644 | |

| Record name | 2-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100961-61-3 | |

| Record name | 2-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-8-Hydroxy-3-methyl-1,2,3,4-tetrahydrobenz[a]anthracene-7,12-dione](/img/structure/B19414.png)

![4,6-dichloro-1H-imidazo[4,5-c]pyridine](/img/structure/B19425.png)

![6-methoxy-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B19439.png)